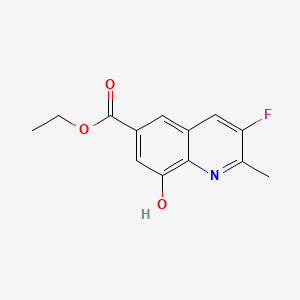

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications . For instance, the synthesis may start with the preparation of a suitable quinoline intermediate, which is then subjected to fluorination and esterification reactions . Industrial production methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate can be compared with other similar compounds, such as:

Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the fluorine and hydroxyl groups.

6-fluoro-4-hydroxy-2-quinolone: This compound shares the quinoline core but has different substituents, leading to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities. The presence of the 8-hydroxy group in these compounds often enhances their pharmacological efficacy. This compound is a notable derivative that exhibits significant biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens:

- Antitubercular Activity : Compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.49 μM to 62.5 μM, indicating potent antitubercular effects compared to standard drugs like isoniazid and pyrazinamide .

- Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria, showing promising results. For example, derivatives exhibited MIC values as low as 6.68 μM against Pseudomonas mirabilis and Aspergillus niger, indicating strong antibacterial properties .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Testing : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.03 μM to 4.74 μM against multiple cancer cell lines, suggesting high potency .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure:

| Substituent | Biological Activity | MIC/IC50 Values |

|---|---|---|

| Unsubstituted Benzyloxy | Good antitubercular activity | MIC: 57.73 μM |

| 4-Methylbenzyloxy | Enhanced antibacterial activity | MIC: 6.68 μM |

| 2-Cyanobenzyloxy | Increased cytotoxicity | IC50: 27.29 μM |

The SAR studies indicate that specific substitutions can enhance or diminish the biological activities of these compounds, providing insights for further drug development .

Case Studies

- Antitubercular Activity : A study demonstrated that derivatives of ethyl 3-fluoro-8-hydroxy-2-methylquinoline exhibited significant antitubercular activity with MIC values comparable to established treatments like isoniazid .

- Cytotoxicity in Cancer Models : In a comparative study involving various cancer cell lines, quinoline derivatives showed selective cytotoxicity with IC50 values indicating their potential as lead compounds for further development in cancer therapy .

Properties

Molecular Formula |

C13H12FNO3 |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |

InChI Key |

WBSXOLUXZVENDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.